Ethyl 4-(diphenylamino)benzoate
Description
Ethyl 4-(diphenylamino)benzoate is an aromatic ester characterized by a diphenylamine substituent at the para position of the benzoate moiety. Its molecular formula is C₂₁H₁₉NO₂, with a molecular weight of 317.38 g/mol. The compound is synthesized via hydrolysis of its ester precursor under alkaline conditions, yielding 4-(diphenylamino)benzoic acid, a key intermediate for blue-emitting zirconium(IV) metallocavitands . Structural elucidation via ¹H NMR reveals aromatic proton signals at δ 7.91 (d, J = 7.9 Hz) for the benzoate ring and δ 7.31–6.98 ppm for the diphenylamine groups, confirming its planar, conjugated architecture .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 4-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI Key |
BYPNCJFIWCFYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(diphenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylamino)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of 4-(diphenylamino)benzoyl chloride, which reacts with ethanol in the presence of a base like pyridine. This method also yields this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diphenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(diphenylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(diphenylamino)benzoate involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The diphenylamino group plays a crucial role in stabilizing the excited state, enhancing the compound’s photophysical properties.
Comparison with Similar Compounds
Alkylamino-Substituted Benzoates
Ethyl 4-(Dimethylamino)benzoate
- Structure: Features a dimethylamino (-N(CH₃)₂) group instead of diphenylamino.
- Reactivity: Demonstrates superior reactivity in resin photopolymerization, achieving a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA). This is attributed to its efficient electron-donating capacity, which enhances free radical generation .
- Applications: Widely used as a co-initiator in dental resins due to its compatibility with camphorquinone (CQ) and diphenyliodonium hexafluorophosphate (DPI) .
Ethyl 4-(Butylamino)benzoate
- Physical Properties: Melting point of 68–70°C, molecular weight 221.3 g/mol, and CAS No. 94-32-6 .
- Applications : Primarily serves as a chemical intermediate and impurity in pharmaceuticals like Benzonatate .
Amide/Ether-Linked Derivatives
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)
- Synthesis: Prepared via Williamson etherification between 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate .
- Structure : Contains a long alkyl chain (C11) with an amide group, enabling bifunctional interactions.
- Applications : Explored in materials science for self-assembly and surface modification due to its amphiphilic nature .
Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate
- Structure : Incorporates a fluorinated benzoyl group, enhancing electronic withdrawal effects.
- Properties: CAS No. 1260644-01-6; used in high-throughput drug discovery pipelines .
Halogenated and Heterocyclic Derivatives
Ethyl 4-([(4-Bromo-2-formylphenoxy)acetyl]amino)benzoate
- Structure : Bromine and formyl groups introduce steric and electronic complexity.
- Applications : Utilized in agrochemical synthesis for crop protection agents .
Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate
Comparative Analysis of Key Properties
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